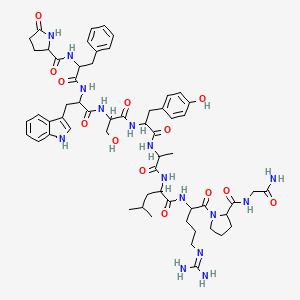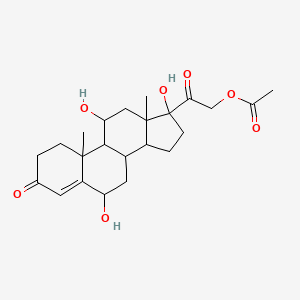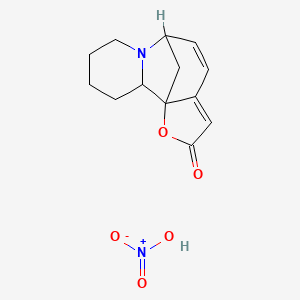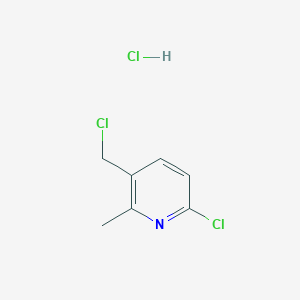![molecular formula C14H14N2O5 B12317272 8-methoxy-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B12317272.png)
8-methoxy-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 8-metoxi-6-nitro-3a,4,5,9b-tetrahidro-3H-ciclopenta[c]quinolina-4-carboxílico es un complejo compuesto orgánico con la fórmula molecular C14H14N2O5. Este compuesto se caracteriza por su estructura única de ciclopenta[c]quinolina, que incluye un grupo metoxi en la posición 8 y un grupo nitro en la posición 6. Es de interés en varios campos de la investigación científica debido a sus potenciales propiedades biológicas y químicas .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 8-metoxi-6-nitro-3a,4,5,9b-tetrahidro-3H-ciclopenta[c]quinolina-4-carboxílico típicamente involucra reacciones orgánicas de múltiples pasos. Una ruta sintética común incluye los siguientes pasos:
Formación del núcleo de ciclopenta[c]quinolina: Esto se puede lograr mediante una reacción de ciclización que involucra precursores apropiados.
Introducción del grupo metoxi: Este paso implica la metilación de un grupo hidroxilo usando reactivos como el yoduro de metilo en presencia de una base.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo, síntesis automatizada y procesos de purificación para asegurar un alto rendimiento y pureza .
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 8-metoxi-6-nitro-3a,4,5,9b-tetrahidro-3H-ciclopenta[c]quinolina-4-carboxílico experimenta varias reacciones químicas, incluyendo:
Oxidación: Este compuesto puede oxidarse para formar derivados de quinolina correspondientes.
Reducción: El grupo nitro puede reducirse a un grupo amino usando agentes reductores como el gas hidrógeno en presencia de un catalizador.
Sustitución: El grupo metoxi puede sustituirse con otros grupos funcionales mediante reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los agentes reductores comunes incluyen gas hidrógeno con paladio sobre carbono (Pd/C) como catalizador.
Sustitución: Los reactivos comunes incluyen haluros de alquilo y bases para la sustitución nucleofílica.
Productos principales
Oxidación: Derivados de quinolina.
Reducción: Derivados de amino.
Sustitución: Varios derivados de quinolina sustituidos dependiendo del sustituyente introducido.
Aplicaciones Científicas De Investigación
El ácido 8-metoxi-6-nitro-3a,4,5,9b-tetrahidro-3H-ciclopenta[c]quinolina-4-carboxílico tiene varias aplicaciones de investigación científica:
Química: Usado como un bloque de construcción para la síntesis de moléculas orgánicas más complejas.
Biología: Estudiado por sus potenciales actividades biológicas, incluyendo propiedades antimicrobianas y anticancerígenas.
Medicina: Investigado por su potencial uso en el desarrollo de medicamentos debido a su estructura química única.
Industria: Usado en el desarrollo de nuevos materiales y procesos químicos
Mecanismo De Acción
El mecanismo de acción del ácido 8-metoxi-6-nitro-3a,4,5,9b-tetrahidro-3H-ciclopenta[c]quinolina-4-carboxílico involucra su interacción con objetivos moleculares y vías específicas. El grupo nitro puede sufrir reducción para formar intermediarios reactivos que interactúan con componentes celulares, lo que lleva a varios efectos biológicos. El grupo metoxi también puede desempeñar un papel en la modulación de la actividad del compuesto al afectar su unión a los objetivos moleculares .
Comparación Con Compuestos Similares
Compuestos similares
6-nitroquinolina: Carece de los grupos metoxi y ácido carboxílico.
8-metoxiquinolina: Carece de los grupos nitro y ácido carboxílico.
Ácido quinolina-4-carboxílico: Carece de los grupos metoxi y nitro.
Unicidad
El ácido 8-metoxi-6-nitro-3a,4,5,9b-tetrahidro-3H-ciclopenta[c]quinolina-4-carboxílico es único debido a la combinación de sus grupos metoxi, nitro y ácido carboxílico, que confieren propiedades químicas y biológicas distintas.
Propiedades
IUPAC Name |
8-methoxy-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5/c1-21-7-5-10-8-3-2-4-9(8)13(14(17)18)15-12(10)11(6-7)16(19)20/h2-3,5-6,8-9,13,15H,4H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVYYIZZOQDXNMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=C1)[N+](=O)[O-])NC(C3C2C=CC3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 3-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]pyrrolidine-1-carboxylate](/img/structure/B12317208.png)
![(4a,6-dihydroxy-4,4,7,11b-tetramethyl-2,3,5,6,6a,7,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-5-yl) benzoate](/img/structure/B12317216.png)
![5,7-Dihydroxy-3-[5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4-oxo-2,3-dihydrochromen-3-yl]-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one](/img/structure/B12317220.png)

phosphoryl}oxy)ethyl]carbamoyl}-2,5,8,11-tetraoxatetradecan-14-oic acid](/img/structure/B12317227.png)
![4-[2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxyethyl]-3-ethenyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylic acid](/img/structure/B12317230.png)
![[3,4,6-Triacetyloxy-5-[6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B12317239.png)


![2-[[3-(4-hydroxy-3,5-dimethoxyphenyl)-6-(4-hydroxy-3-methoxyphenyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12317263.png)


